molecular formula C12H20ClN3O B001075 Procarbazine hydrochloride CAS No. 366-70-1

Procarbazine hydrochloride

Cat. No. B001075
CAS RN: 366-70-1
M. Wt: 257.76 g/mol
InChI Key: DERJYEZSLHIUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Procarbazine hydrochloride is a chemotherapeutic agent known for its use in the treatment of Hodgkin's lymphoma and brain tumors. It is recognized for its DNA-reactive and genotoxic properties, acting as a hematopoietic carcinogen with potent clastogenic activity. The complexity of its metabolic activation often necessitates in vivo studies for accurate evaluation of its genotoxic effects, highlighting the significance of using intact animal models for such assessments (Maurice et al., 2019).

Synthesis Analysis

Procarbazine hydrochloride's synthesis involves its metabolic transformation into active intermediates, which contribute to its anticancer efficacy. These intermediates are believed to inhibit DNA, RNA, and protein synthesis, forming the basis of its action against cancer cells. This metabolic activation is crucial for its effectiveness, yet it also underlines the drug's potential for genotoxicity and carcinogenicity, underscoring the importance of understanding its complex metabolism for therapeutic applications (Armand et al., 2007).

Molecular Structure Analysis

The molecular structure of procarbazine, chemically known as N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide hydrochloride, plays a key role in its pharmacological and toxicological profile. Vibrational spectroscopy studies, including Fourier Transform infrared (FTIR) and Fourier Transform Raman (FTR) spectra, provide insights into the fundamental modes of vibration and molecular interactions. A normal coordinate analysis (NCA) further elucidates the potential energy distribution (PED) within its structure, offering a deeper understanding of its molecular behavior and interaction mechanisms (Gunasekaran et al., 2008).

Chemical Reactions and Properties

The oxidative metabolism of procarbazine by rat liver microsomes has been extensively studied, revealing the formation of azo and azoxy derivatives through enzymatic reactions. These metabolites undergo further transformations, potentially yielding alkylating agents that can elicit carcinogenic and toxic effects. This metabolic pathway is crucial for understanding procarbazine's pharmacodynamics and its potential risks, emphasizing the importance of the cytochrome P-450-dependent monooxygenase system in these oxidative processes (Dunn et al., 1979).

Physical Properties Analysis

The determination of procarbazine in biological matrices, such as human plasma, utilizes advanced analytical techniques like liquid chromatography with electrospray ionization mass spectrometry. This approach underscores the drug's pharmacokinetic behaviors, enabling precise measurement and monitoring of its levels in patients undergoing treatment. Such analytical methodologies are essential for optimizing therapeutic regimens and minimizing toxic effects, highlighting the drug's physical and chemical properties in a clinical context (He et al., 2004).

Chemical Properties Analysis

Procarbazine's chemical properties, particularly its reactivity and stability, are critical for its pharmacological effectiveness and safety profile. Studies on its degradation products and their quantification through high-pressure liquid chromatography reveal insights into the stability of procarbazine hydrochloride and its formulations. Understanding these chemical properties is crucial for ensuring the drug's efficacy and safety over its shelf life, providing a basis for its pharmaceutical development and clinical use (Burce & Boehlert, 1978).

Scientific Research Applications

  • Xenograft Survival : Procarbazine hydrochloride, combined with prostaglandin E1, extends the survival of vascularized organ xenografts, such as hamster-to-rat cardiac grafts, in a vascularized organ xenograft model (Kakita, Blanchard, & Fortner, 1975).

  • Immunosuppression : It significantly suppresses adjuvant arthritis and circulating antibody responses, indicating its potential for dissecting various components of the immune response (Quagliata, Phillips-Quagliata, & Floersheim, 1972).

  • Chemotherapy for Lymphomas and Brain Tumors : Procarbazine hydrochloride is a primary component in chemotherapy regimens for Hodgkin's lymphoma, primary central nervous system lymphoma, and high-grade gliomas (Fesler, Becker-Koepke, Bisceglie, & Petruska, 2010).

  • Combination Therapy for Cancer : It shows promising results when used in combination with other drugs for the treatment of Hodgkin's lymphoma and brain tumors (Armand, Ribrag, Harrousseau, & Abrey, 2007).

  • Skin Allografts in Mice : In combination with antilymphocyte serum, procarbazine hydrochloride prolongs the survival of skin allografts in mice, mediated by suppressor T cells (Brent & Opara, 1979).

  • Canine Renal Allografts : Its administration to donors prior to allografting moderates the rejection process in canine renal allografts, improving renal function and plasma flow (Varkarakis, Abramczyk, Brede, & Murphy, 1972).

  • Neuroteratogenicity in Rats : Procarbazine hydrochloride can cause cerebral atrophy and a reduction in neuronal numbers in rats (Wright, Brickell, & Foster, 1989).

  • Response in Brain Tumor Treatment : It has demonstrated a 48% response rate in brain tumor treatment, with reversible myelosuppression as the major toxic effect (Kumar, Renaudin, Wilson, Boldrey, Enot, & Levin, 1974).

  • Genotoxic Effects : Procarbazine hydrochloride is genotoxic in vivo, inducing genetic mutations and micronuclei in hematopoietic cells of transgenic rodents (Maurice, Dertinger, Yauk, & Marchetti, 2019).

  • Protection of Spermatogenesis : Androgen treatment can protect spermatogenesis during chemotherapy, as observed in rats administered with procarbazine hydrochloride (Delic, Bush, & Peckham, 1986).

  • Use During Pregnancy : It was administered to a pregnant patient with Hodgkin's disease, leading to the delivery of a normal infant (Wells, Marshall, & Carbone, 1968).

  • Potential Carcinogenic Properties : Procarbazine hydrochloride is reasonably anticipated to be a human carcinogen based on evidence from animal studies (Report on carcinogens: carcinogen profiles, 2011).

  • Treatment of Non-Hodgkin's Lymphoma : Prolonged daily dosing achieved complete and durable remission in patients with relapsed and/or refractory follicular lymphoma (Chaar, Salem, & Petruska, 2006).

  • Pharmacokinetics and Tolerability : The use of enzyme-inducing antiseizure drugs does not significantly affect the pharmacokinetics of procarbazine hydrochloride, though daily dosing may cause severe hepatic dysfunction (Grossman et al., 2006).

Safety And Hazards

Procarbazine hydrochloride is considered hazardous . It can cause serious side effects including diarrhea, numbness, burning pain, confusion, hallucinations, problems with vision or speech, trouble with walking or daily activities, feeling unsteady, loss of balance or coordination, tremors, seizure, cough, chest pain, trouble breathing, blisters or ulcers in your mouth, red or swollen gums, trouble swallowing, bloody or tarry stools, coughing up blood or vomit that looks like coffee grounds, liver problems, and low blood cell counts . It is also known to be very toxic if swallowed, irritating to skin, and can cause serious damage to eyes .

properties

IUPAC Name

4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.ClH/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3;/h4-7,9,13-14H,8H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERJYEZSLHIUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CNNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O.ClH, C12H20ClN3O
Record name PROCARBAZINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20952
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

671-16-9 (Parent)
Record name Procarbazine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3021190
Record name Procarbazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Procarbazine hydrochloride is a white to pale yellow crystalline powder with a slight odor. Acid to litmus. (NTP, 1992)
Record name PROCARBAZINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20952
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992)
Record name PROCARBAZINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20952
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Procarbazine hydrochloride

CAS RN

366-70-1
Record name PROCARBAZINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20952
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Procarbazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procarbazine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procarbazine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Procarbazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Procarbazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCARBAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH0NPH5ZX8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

433 °F (decomposes) (NTP, 1992)
Record name PROCARBAZINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20952
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Procarbazine hydrochloride
Reactant of Route 2
Reactant of Route 2
Procarbazine hydrochloride
Reactant of Route 3
Reactant of Route 3
Procarbazine hydrochloride
Reactant of Route 4
Reactant of Route 4
Procarbazine hydrochloride
Reactant of Route 5
Reactant of Route 5
Procarbazine hydrochloride
Reactant of Route 6
Reactant of Route 6
Procarbazine hydrochloride

Citations

For This Compound
1,360
Citations
RJ Rucki - Analytical Profiles of Drug Substances, 1976 - Elsevier
Publisher Summary This chapter discusses the procarbazine hydrochloride. Procarbazine hydrochloride is white to pale ye1low crystal line powder with a slight characteristic odor. …
Number of citations: 10 www.sciencedirect.com
ARV Kumar, J Renaudin, CB Wilson, EB Boldrey… - Journal of …, 1974 - thejns.org
✓ A series of 43 patients, all of whom were deteriorating due to progression of primary or metastatic brain tumors, were treated daily with n-isopropyl-α-(2-methylhydrazine)-p-toluamide …
Number of citations: 128 thejns.org
MG Kelly, RW O'Gara, ST Yancey… - Journal of the …, 1969 - academic.oup.com
The carcinogenic activity of N-isopropyl-α-(2-methylhydrazino)-p-foluamide · HCI (procarbazine hydrochloride) was directly compared in (BALB/c × DBA/2)F 1 mice with that of its …
Number of citations: 81 academic.oup.com
MG Kelly, RW O'Gara, ST Yancey… - Journal of the National …, 1968 - academic.oup.com
Single and repeated administration of procarbazine hydrochloride [N-isopropyl-α-2-(methylhydrazino)-p-toluamide, hydrochloride] by oral or intraperitoneal route induced tumors in …
Number of citations: 51 academic.oup.com
AM Mann, JL Hutchison - Canadian Medical Association Journal, 1967 - ncbi.nlm.nih.gov
M ONOAMINE-OXIDASE (MAO) inhibitors play a significant role in the treatment of tuberculosis and the depressive states. Recently, another monoamine-oxidase inhibitor, a …
Number of citations: 26 www.ncbi.nlm.nih.gov
SA Grossman, KA Carson, TT Batchelor, G Lesser… - Clinical cancer …, 2006 - AACR
Purpose: Procarbazine hydrochloride (PCB) is one of the few anticancer drugs with activity against high-grade gliomas. This study was conducted to determine if the maximum tolerated …
Number of citations: 14 aacrjournals.org
G Lunn, EB Sansone - American Journal of Hospital Pharmacy, 1987 - academic.oup.com
… The purpose of this paper is to describe how our procedure can be used to safely degrade dacarba zine as well as procarbazine hydrochloride (an antineoplastic ageiit), isoniazid (a …
Number of citations: 10 academic.oup.com
DJ Reed - Antineoplastic and Immunosuppressive Agents: Part II, 1975 - Springer
… (procarbazine hydrochloride). Chemotherapy 14, 65-76 (1969). GUTTERMAN,JA, HUANG,AT, HOCHSTEIN,P.: … Induction of tumors in rats with procarbazine hydrochloride. J. nat. …
Number of citations: 29 link.springer.com
H WEN, G CHEN, L REN, Z MAO, J SONG… - China …, 2019 - pesquisa.bvsalud.org
OBJECTIVE: To evaluate the DNA damage response of procarbazine hydrochloride (PCZ) and ethyl carbamate (EC) to different tissues in rats by performing alkaline comet assay, to …
Number of citations: 0 pesquisa.bvsalud.org
GJ Billmeier, CP Holton - The Journal of Pediatrics, 1969 - Elsevier
The therapeutic and toxic effects of procarbazine hydrochloride (Ro-4-6467, Natulan) were assessed in 38 children with neoplastic disease resistant to conventional forms of …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.